molecular formula C11H7F2NO2 B7480488 N-(2,5-difluorophenyl)furan-2-carboxamide

N-(2,5-difluorophenyl)furan-2-carboxamide

Cat. No.: B7480488
M. Wt: 223.17 g/mol
InChI Key: AOZQIAWTQHTEGH-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)furan-2-carboxamide: is an organic compound with the molecular formula C11H7F2NO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a carboxamide group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)furan-2-carboxamide typically involves the reaction of 2,5-difluoroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-difluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl ring can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2,5-difluorophenyl)furan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,5-difluorophenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and selectivity.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the furan ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)furan-2-carboxamide
  • N-(3,5-difluorophenyl)furan-2-carboxamide
  • N-(2,5-difluorophenyl)thiophene-2-carboxamide

Comparison: N-(2,5-difluorophenyl)furan-2-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2,5-difluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZQIAWTQHTEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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